molecular formula C11H10N2OS B019849 N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide CAS No. 101830-95-9

N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide

Cat. No. B019849
M. Wt: 218.28 g/mol
InChI Key: RQJNOLDRCJYGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide, also known as BM212, is a compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism Of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is not fully understood. However, studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease.

Biochemical And Physiological Effects

N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease. N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that it has been shown to have potential use in various scientific research applications. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is relatively easy to synthesize and can be obtained in high purity. One limitation of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.

Future Directions

There are several future directions for the use of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in scientific research. One direction is to further explore the potential anti-cancer properties of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide and its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.

Synthesis Methods

The synthesis of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide involves the reaction of 2-aminobenzothiazole with 2-methylacrylamide in the presence of a catalyst. The resulting product is a yellow powder that is soluble in DMSO and DMF. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

CAS RN

101830-95-9

Product Name

N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methylprop-2-enamide

InChI

InChI=1S/C11H10N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-6H,1H2,2H3,(H,12,13,14)

InChI Key

RQJNOLDRCJYGDU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=C)C(=O)NC1=NC2=CC=CC=C2S1

synonyms

2-Propenamide,N-2-benzothiazolyl-2-methyl-(9CI)

Origin of Product

United States

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